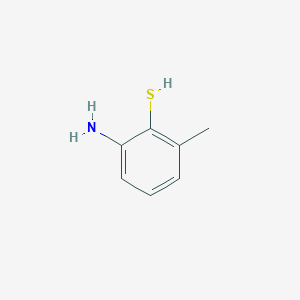

2-Amino-6-methylbenzenethiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXMZLKYKIVBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308605 | |

| Record name | 2-Amino-6-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122919-10-2 | |

| Record name | 2-Amino-6-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122919-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 6 Methylbenzenethiol and Its Analogues

Classical Synthetic Approaches

Established methods for the synthesis of aminothiophenols, including 2-Amino-6-methylbenzenethiol, have historically relied on two primary strategies: the hydrolysis of benzothiazole (B30560) derivatives and the reduction of nitrobenzenesulfonyl chlorides.

Alkaline Hydrolysis of Benzothiazole Derivatives

A common commercial route to produce 2-aminothiophenols involves the alkaline hydrolysis of benzothiazoles. google.com For the synthesis of the parent compound, 2-aminothiophenol (B119425), benzothiazole is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521), often under reflux or elevated pressure. google.com This process yields the sodium salt of 2-aminothiophenol and sodium formate. Subsequent acidification, typically with a mineral acid or acetic acid, precipitates the desired 2-aminothiophenol. google.com

This methodology can be adapted for the synthesis of substituted aminothiophenols like this compound. The corresponding substituted benzothiazole, in this case, 2,6-dimethylbenzothiazole, would serve as the starting material. The hydrolysis would proceed in a similar manner, cleaving the thiazole (B1198619) ring to yield the target aminothiol (B82208). A study on the synthesis of hydroxy-substituted o-aminothiophenols utilized a fusion method with a mixture of potassium hydroxide and sodium hydroxide to process 2-amino-6-methoxybenzothiazole. google.com

Table 1: Example of Alkaline Hydrolysis for 2-Aminothiophenol Synthesis Interactive table available online.

| Starting Material | Reagents | Conditions | Product |

|---|

Data sourced from a study on the isolation process for 2-aminothiophenol. google.com

Reduction of Nitrobenzenesulfonyl Chlorides

Another classical approach involves the reduction of a nitrobenzenesulfonyl chloride. For the synthesis of 2-aminothiophenol, 2-nitrobenzenesulfonyl chloride is reduced, often using zinc. wikipedia.org This reaction simultaneously reduces the nitro group to an amine and the sulfonyl chloride to a thiol.

To synthesize this compound via this route, the required starting material would be 2-methyl-6-nitrophenylsulfonyl chloride. The reduction of this precursor would yield the desired product. A related one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene has been reported using sodium sulfide (B99878) nonahydrate, which involves the reduction of the nitro group and displacement of the chlorine. ijpsonline.com

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing aminothiol scaffolds, focusing on multicomponent reactions, catalytic C-S bond formation, and regioselective functionalization.

Multicomponent Reaction Pathways Involving Aminothiol Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules. beilstein-journals.org While direct MCR synthesis of this compound is not commonly reported, 2-aminothiophenols are valuable building blocks in various MCRs to produce diverse heterocyclic structures like benzothiazoles and benzothiazepines. mdpi.commdpi.comresearchgate.net For instance, the reaction of 2-aminothiophenol with aldehydes or ketones is a fundamental step in the synthesis of 2-substituted benzothiazoles. mdpi.comnih.gov These reactions can be catalyzed by various agents, including environmentally benign options like alkyl carbonic acid. tandfonline.com

Catalytic Approaches in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of thiophenols. Modern catalytic methods have significantly advanced this area, offering milder and more efficient alternatives to traditional methods. rsc.org Transition metal catalysts, such as those based on palladium, copper, and nickel, have been extensively used to facilitate C-S bond formation through cross-coupling reactions. rsc.orgnumberanalytics.com These methods typically involve the reaction of an aryl halide or triflate with a sulfur source.

Radical-based methods for C-S bond formation have also emerged as a powerful tool, allowing for the late-stage introduction of sulfur functionalities into complex molecules. nih.gov Furthermore, the use of promoted montmorillonite (B579905) clays, such as MnCl2/K-10, has been shown to catalyze the direct introduction of thioether groups into activated aromatic compounds. proquest.com

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on an aromatic ring. mdpi.com This is particularly important for the synthesis of substituted aminothiophenols like this compound. Advanced techniques often employ directing groups to guide the functionalization to a specific C-H bond. mdpi.com

For instance, the ortho-functionalization of anilines or toluenes can be achieved using transition metal catalysis. While direct regioselective thiolation of toluene (B28343) at the ortho-amino position is challenging, multi-step sequences involving directed C-H activation followed by introduction of the sulfur moiety are a plausible modern strategy. researchgate.net The development of highly regioselective methods for the hydrothiolation of allenes using nickel-catalyzed photoredox catalysis highlights the ongoing advancements in controlling the position of C-S bond formation. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminothiophenol |

| Benzothiazole |

| Sodium Hydroxide |

| Sodium Formate |

| Acetic Acid |

| 2,6-Dimethylbenzothiazole |

| 2-Amino-6-methoxybenzothiazole |

| Potassium Hydroxide |

| Sodium Sulfide |

| 2-Nitrobenzenesulfonyl Chloride |

| Zinc |

| 2-Methyl-6-nitrophenylsulfonyl Chloride |

| 2-Chloronitrobenzene |

| Sodium Sulfide Nonahydrate |

| Aldehydes |

| Ketones |

| 2-Substituted Benzothiazoles |

| Benzothiazepines |

| Alkyl Carbonic Acid |

| Palladium |

| Copper |

| Nickel |

| MnCl2/K-10 Montmorillonite |

Reaction Mechanism Investigations in Synthesis

The synthesis of this compound and its analogues is accomplished through various chemical pathways, each characterized by distinct reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions, predicting regioselectivity, and designing novel synthetic routes. This section delves into the mechanistic underpinnings of key synthetic methodologies, including nucleophilic ring-opening, electrophilic aromatic substitution, radical thiolation, and the Smiles rearrangement for derivative synthesis.

Nucleophilic Ring-Opening Mechanisms

A primary route to 2-aminobenzenethiols involves the cleavage of a pre-formed heterocyclic ring, most commonly a benzothiazole. This strategy relies on nucleophilic attack to open the stable five-membered ring.

One of the most direct methods is the alkaline hydrolysis of 2-aminobenzothiazoles . Specifically, this compound can be prepared by the hydrolysis of 2-amino-6-methylbenzothiazole. The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide, and may be facilitated by the addition of a high-boiling point solvent like ethylene (B1197577) glycol to ensure the reaction proceeds to completion under milder conditions. google.com

The mechanism proceeds via a nucleophilic acyl substitution pathway. The hydroxide ion (⁻OH) acts as the nucleophile, attacking the electrophilic C2 carbon of the benzothiazole ring. This forms a tetrahedral intermediate. Subsequent proton transfers and cleavage of the C-S bond lead to the opening of the thiazole ring. The final step involves an intramolecular proton transfer or workup to yield the sodium or potassium salt of this compound, which is then neutralized to afford the final product.

Another significant method employing a ring-opening strategy is the Herz reaction . This reaction synthesizes 2-aminobenzenethiols from anilines by treatment with sulfur monochloride (S₂Cl₂). For the synthesis of this compound, the starting material would be m-toluidine (B57737). The mechanism involves the formation of a key intermediate known as a Herz salt (a 1,2,3-benzodithiazolium chloride). The proposed mechanism is as follows:

Electrophilic Attack: The aniline (B41778) derivative attacks the sulfur monochloride.

Cyclization: An intramolecular electrophilic attack by the sulfur atom onto the benzene (B151609) ring occurs, leading to cyclization and the formation of the thiazathiolium chloride (Herz compound).

Hydrolysis: The Herz salt is then subjected to hydrolysis, typically with aqueous sodium hydroxide. This step involves nucleophilic attack by hydroxide on the ring, leading to the cleavage of the S-S and S-N bonds. This ring-opening cascade ultimately yields the sodium salt of the target aminothiophenolate, which is subsequently protonated to give this compound.

| Reaction Name | Precursor | Key Intermediate | Mechanism Type |

| Alkaline Hydrolysis | 2-Amino-6-methylbenzothiazole | Tetrahedral intermediate | Nucleophilic Acyl Substitution |

| Herz Reaction | m-Toluidine | Thiazathiolium chloride (Herz Salt) | Electrophilic Cyclization followed by Nucleophilic Ring-Opening |

Electrophilic Aromatic Substitution Pathways (EAS)

Introducing a sulfur-containing functional group directly onto the aromatic ring of an aniline derivative via Electrophilic Aromatic Substitution (EAS) presents a theoretical route to this compound. The key precursor for this pathway is 3-methylaniline (m-toluidine). The regiochemical outcome of EAS reactions is governed by the directing effects of the substituents already present on the ring. masterorganicchemistry.com

In m-toluidine, there are two activating, ortho-, para-directing groups:

Amino group (-NH₂): A strongly activating, ortho-, para-director.

Methyl group (-CH₃): A weakly activating, ortho-, para-director.

The powerful activating and directing effect of the amino group dominates. docbrown.info Therefore, electrophilic attack is strongly directed to the positions ortho and para to the -NH₂ group (C2, C4, C6).

C4 (para to -NH₂): Highly activated and sterically accessible.

C6 (ortho to -NH₂): Highly activated, but sterically less hindered than C2.

C2 (ortho to -NH₂): Highly activated, but significantly sterically hindered by the adjacent C3-methyl group.

Direct sulfonation with fuming sulfuric acid or thiocyanation with a thiocyanate (B1210189) salt and an oxidizing agent are common EAS methods to introduce sulfur functionalities. wikipedia.orgmdpi.comlibretexts.org However, for m-toluidine, these reactions are expected to yield predominantly the 4-substituted product, with some of the 6-substituted isomer. The desired 2-substituted isomer, which would lead to this compound, is not expected to form in significant quantities due to steric hindrance.

The mechanism for sulfonation involves the attack of the aromatic ring on the electrophile SO₃ (or its protonated form, ⁺SO₃H). libretexts.orgmasterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity. masterorganicchemistry.com Similarly, electrophilic thiocyanation involves an electrophilic "SCN⁺" species that attacks the aromatic ring. mdpi.comnih.gov

Due to the poor regioselectivity for the desired isomer, direct EAS on m-toluidine is not a synthetically viable pathway for producing this compound. Alternative strategies, such as using blocking groups to direct the substitution or starting with a different substitution pattern, would be necessary.

| EAS Reaction | Electrophile | Directing Groups on m-Toluidine | Predicted Major Product Position |

| Sulfonation | SO₃ / ⁺SO₃H | -NH₂ (strong o,p), -CH₃ (weak o,p) | 4- and 6- (relative to -NH₂) |

| Thiocyanation | "SCN⁺" | -NH₂ (strong o,p), -CH₃ (weak o,p) | 4- and 6- (relative to -NH₂) |

Radical Pathways in Thiolation Reactions

Radical-mediated reactions offer an alternative to ionic pathways for the formation of C-S bonds. The Sandmeyer reaction is a classic and versatile method that proceeds via a radical mechanism to replace an amino group with various functionalities, including thiols or their precursors. byjus.comwikipedia.org

To synthesize an aminobenzenethiol via this route, one would typically start with a di-substituted aniline, convert one group to the thiol and the other to the amine. A plausible Sandmeyer approach to an analogue would involve the diazotization of an appropriate aminotoluene derivative. The mechanism for a Sandmeyer-type thiolation generally follows these steps: byjus.comwikipedia.org

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt (Ar-N₂⁺). chadsprep.com

Single Electron Transfer (SET): The copper(I) catalyst (e.g., from CuSCN or a related salt) transfers a single electron to the diazonium salt.

Radical Formation: The diazonium species fragments, releasing nitrogen gas (N₂) and forming an aryl radical (Ar•).

Thiolation: The aryl radical reacts with a sulfur source. In a classic Sandmeyer reaction with a copper(I) thiocyanate, the aryl radical would react with the copper complex. The sulfur nucleophile (e.g., thiocyanate, SCN⁻, or a thiolate, RS⁻) is transferred to the aryl radical, and the Cu(I) catalyst is regenerated from the Cu(II) species. organic-chemistry.org

More contemporary methods for radical thiolation are also being developed, including visible-light photoredox catalysis. researchgate.netbeilstein-journals.org These methods can generate thiyl radicals (RS•) from thiols or disulfides, which can then be used in C-H functionalization reactions. nih.govnih.gov For example, a photocatalyst, upon excitation by visible light, can oxidize a thiolate anion to a thiyl radical. Alternatively, an aryl radical cation can be generated from the aniline derivative, which then reacts with a sulfur nucleophile. researchgate.netnih.gov While these methods are powerful, achieving the specific regioselectivity required for this compound would remain a significant challenge.

Smiles Rearrangement in Derivative Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SₙAr) reaction used to form C-S, C-O, or C-N bonds. nih.gov This rearrangement is particularly useful for synthesizing complex derivatives that might be inaccessible through intermolecular routes. The reaction involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule.

The general mechanism involves several key steps: researchgate.net

Nucleophile Generation: A base deprotonates the nucleophilic group (e.g., a thiol, amine, or alcohol), increasing its nucleophilicity.

Ipso-Attack: The generated nucleophile attacks an electron-deficient aromatic ring at the carbon atom bearing the leaving group (ipso-position). This aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN) positioned ortho or para to the reaction center.

Meisenheimer Complex Formation: This attack forms a spirocyclic, negatively charged intermediate known as a Meisenheimer complex.

Ring Cleavage and Rearrangement: The Meisenheimer complex collapses by cleaving the bond between the aromatic ring and the original heteroatom (the leaving group), resulting in the migration of the aryl group.

A variant, the Truce-Smiles rearrangement , allows for the use of carbanions as nucleophiles, enabling the formation of C-C bonds, and can proceed even without strong activation of the aromatic ring if a sufficiently strong base is used. researchgate.netnih.govnih.gov Radical versions of the Smiles rearrangement have also been developed, proceeding through radical intermediates rather than anionic ones. youtube.com

For the synthesis of a derivative of this compound, one could envision a precursor where a 3-methylaniline moiety is linked via its nitrogen atom to a sulfone group, which in turn is attached to a second aromatic ring containing a nucleophilic thiol group (or a protected thiol). Upon treatment with a base, the thiolate would attack the activated aniline ring, leading to the formation of a new C-S bond and cleavage of the S-N bond.

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Methylbenzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

For the target molecule, 2-Amino-6-methylbenzenethiol, a ¹H NMR spectrum would be expected to show distinct signals for the three protons on the aromatic ring, a singlet for the methyl group protons, and broad signals for the amino and thiol protons. The ¹³C NMR spectrum would be expected to display seven unique signals, corresponding to the six carbons of the benzene (B151609) ring and the one methyl carbon.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific ¹H NMR data for this compound is not available, analysis of its structural analogues provides significant insight. For instance, data for 2-methylbenzenethiol (B91028) and 2-aminobenzenethiol can be used to predict the chemical shifts for the target molecule. The aromatic region for this compound would likely show three signals corresponding to the protons at the C3, C4, and C5 positions. The methyl group (-CH₃) would appear as a singlet, and the thiol (-SH) and amino (-NH₂) protons would likely present as broad singlets that can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound based on Derivatives

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ar-H (3,4,5) | 6.5 - 7.2 | Multiplet | The electron-donating NH₂ and CH₃ groups would shift these protons upfield compared to benzene. |

| -SH | 3.0 - 4.0 | Broad Singlet | Position is variable and depends on concentration and solvent. |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | Position is variable; subject to hydrogen bonding and exchange. |

| -CH₃ | ~2.3 | Singlet | Typical range for an aromatic methyl group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment. For this compound, seven distinct signals are expected. The carbons attached to the electron-donating amino (C2) and thiol (C1) groups would experience significant shifts, as would the carbon bearing the methyl group (C6).

Analysis of related compounds, such as 2-methylbenzenethiol, shows characteristic shifts that help in predicting the spectrum. The presence of both an amino group and a methyl group on the target molecule would lead to a unique pattern of shielding and deshielding for the aromatic carbons.

Table 2: Experimental ¹³C NMR Data for 2-Methylbenzenethiol

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C1 (C-S) | 137.0 |

| C2 (C-CH₃) | 136.7 |

| C3 | 129.4 |

| C4 | 126.5 |

| C5 | 125.8 |

| C6 | 125.4 |

| CH₃ | 19.7 |

Note: Data corresponds to a derivative and serves as a predictive model.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While experimental 2D NMR spectra for this compound are unavailable, a theoretical application of these techniques can be described to illustrate their power in confirming its structure. youtube.comlibretexts.orgcolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. youtube.com For this compound, cross-peaks would be expected between the adjacent aromatic protons (H3-H4 and H4-H5), confirming their connectivity on the benzene ring. No correlations would be seen for the methyl, amino, or thiol singlets unless there is demonstrable coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal. It would also definitively link each aromatic proton signal (H3, H4, H5) to its corresponding carbon signal (C3, C4, C5). This is crucial for unambiguous assignment of the aromatic signals. columbia.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.comlibretexts.org This is particularly useful for identifying quaternary (non-protonated) carbons. Key correlations for this compound would include:

Cross-peaks from the methyl protons (-CH₃) to the aromatic carbons C6 and C2.

Correlations from the aromatic protons to neighboring carbons, for example, from H5 to C1, C3, and C4. These correlations would be instrumental in piecing together the substitution pattern on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups: the amino (-NH₂), thiol (-SH), methyl (-CH₃), and the substituted benzene ring. While a spectrum for the exact compound is not available, the spectrum of 2-aminobenzenethiol from the NIST database provides an excellent reference for the primary functional groups. nist.gov The addition of a methyl group would primarily add C-H stretching and bending vibrations.

Table 3: Principal FTIR Absorption Bands for 2-Aminobenzenethiol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3445 / 3365 | N-H Asymmetric/Symmetric Stretch | Primary Amine (-NH₂) |

| ~3050 | Aromatic C-H Stretch | Benzene Ring |

| 2550 | S-H Stretch | Thiol (-SH) |

| ~1610 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 / 1480 | C=C Aromatic Ring Stretch | Benzene Ring |

| ~1270 | C-N Stretch | Aromatic Amine |

| ~740 | C-H Out-of-plane Bending | 1,2-Disubstituted Ring |

Source: Data derived from the NIST Chemistry WebBook for 2-aminobenzenethiol. nist.gov For this compound, additional peaks for CH₃ stretching (~2950-2850 cm⁻¹) and bending (~1450, 1375 cm⁻¹) would be expected.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides profound insights into the electronic transitions and photophysical behavior of molecules. For aminobenzethiols and their derivatives, these methods are crucial for understanding structure-property relationships.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In aromatic compounds like this compound, these transitions are typically of the π → π* and n → π* type. The absorption spectrum is influenced by the molecular structure, substituents, and the solvent environment.

The electronic absorption spectra of aminobenzothiazoles, which are derivatives of aminobenzethiols, have been systematically investigated. nih.gov These studies reveal that the absorption wavelengths are sensitive to the nature of substituents on the aromatic ring, a relationship that can often be explained by Hammett's substituent constants. nih.gov For instance, Schiff bases derived from 2-aminobenzothiazole (B30445) exhibit absorption bands in the 300-350 nm range, which are assigned to the n→π* transition of the azomethine group. researchgate.net The characteristic π→π* transitions of the benzene ring typically appear at lower wavelengths, around 200 nm and 250 nm. researchgate.net

In general, the UV absorption of proteins and their constituent aromatic amino acids occurs in two main regions: π → π* transitions of peptide bonds between 180 and 230 nm, and absorptions from aromatic side-chains (tryptophan, tyrosine, phenylalanine) in the 230–300 nm range. nih.gov While this compound itself is not an amino acid, its aromatic nature means its spectrum is governed by similar principles. Recent studies have even shown that non-aromatic charged amino acids can exhibit significant UV-Vis absorption beyond 250 nm due to charge transfer transitions. rsc.org The specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound derivatives are highly dependent on their precise structure and the solvent used for analysis. For example, studies on various substituted fluorene (B118485) dyes, which also contain amino groups, show absorption maxima shifting based on solvent polarity and substitution patterns. mdpi.com

Table 1: Representative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| 2-Arylbenzothiazoles | Various | ~300-350 | n→π* / π→π* | nih.gov |

| Schiff Bases of 2-Aminobenzothiazole | Ethanol | ~300-350 | n→π* | researchgate.net |

| 2,7-Diaminofluorene | Various | 290-310, 327-353 (shoulder) | π→π* (S0–S2), π→π* (S0–S1) | mdpi.com |

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. This technique is highly sensitive to the molecular environment and structure, providing data on emission wavelengths, fluorescence quantum yields (Φf), and excited-state lifetimes.

Derivatives of aminobenzethiols, such as 2-arylbenzothiazoles, have been shown to be fluorescent, and their photophysical properties are closely linked to their molecular structure. nih.gov For many fluorescent organic compounds, including derivatives of this compound, properties like emission color can be tuned by altering substituents. rsc.org For example, amino-substituted benzodithiophene fluorophores exhibit intense fluorescence with large Stokes shifts, and their emission can be modulated from green to red by changing terminal groups. rsc.org

The solvent environment plays a critical role in the fluorescence behavior of these compounds. Studies on 2-amino-4,6-diphenylnicotinonitriles show solvent-dependent shifts in emission maxima; polar solvents like DMSO can stabilize charge-separated excited states, leading to a red shift (longer wavelength emission). semanticscholar.org Similarly, a study on a furo[2,3-b]pyridine (B1315467) derivative revealed that its main fluorescence emission band shifts to longer wavelengths as the polarity of the solvent increases. semanticscholar.org This solvatochromic effect is a hallmark of molecules where the dipole moment changes upon excitation. In some cases, fluorescence can be quenched by specific ions or molecules, a property that can be exploited for sensor applications. nih.gov

Table 2: Illustrative Photophysical Properties of Related Fluorescent Compounds

| Compound/Derivative | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Key Observation | Reference |

|---|---|---|---|---|---|

| N-acetyl menthyl anthranilate | Toluene (B28343) | 363-370 | 0.16 ± 0.01 | Solvent-dependent emission | nih.gov |

| 2,7-Diaminofluorene | Various | 382–404 | - | Narrow solvatochromic range (22 nm) | mdpi.com |

| 2-Amino-7-isocyanofluorene | Various | 367–418 | - | Broader solvatochromic range (51 nm) | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weights and elucidating the structure of unknown compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of the elemental formula of a compound, as each unique formula has a distinct exact mass. For this compound (C7H9NS), the theoretical exact mass can be calculated with high precision, and HRMS can confirm this value experimentally, distinguishing it from other compounds with the same nominal mass.

In the characterization of newly synthesized organic molecules, such as alkynyl thioethers derived from benzenethiols, HRMS is routinely used to confirm the identity of the final products. acs.orgacs.org For example, in the synthesis of (2,6-Dimethylphenyl)(phenylethynyl)sulfane, HRMS was used to confirm its elemental composition, with a calculated value of 238.0816 for [M]+ and a found value of 238.0823. acs.org This level of accuracy provides unambiguous confirmation of the chemical formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scielo.br This technique is ideal for analyzing volatile and thermally stable compounds. scielo.br For less volatile compounds containing polar functional groups like amines and thiols, derivatization is often required to increase volatility. scielo.brmdpi.com

The mass spectrum generated by GC-MS provides a molecular fingerprint based on the compound's fragmentation pattern upon electron ionization. For a derivative like 2-Amino-6-methylbenzothiazole (C8H8N2S), experimental GC-MS data is available. nih.gov The mass spectrum shows a prominent molecular ion peak [M]+ at m/z 164. The fragmentation pattern includes characteristic losses that help in structural elucidation. For aromatic compounds like methylbenzene (toluene), a common fragmentation is the loss of a hydrogen atom to form a stable tropylium (B1234903) cation, resulting in a strong [M-1]+ peak. docbrown.info For this compound, one could anticipate fragmentation pathways involving the loss of the methyl group (a loss of 15 Da), cleavage of the C-S or C-N bonds, and rearrangements of the aromatic ring. Analysis of various aminoindane analogues by GC-MS has shown that each compound exhibits unique fragmentation ions, allowing for differentiation between similar structures. researchgate.net

Table 3: Experimental GC-MS Fragmentation Data for 2-Amino-6-methylbenzothiazole

| m/z Value | Relative Intensity | Proposed Fragment | Reference |

|---|---|---|---|

| 164 | 99.99 | [M]+ (Molecular Ion) | nih.gov |

| 163 | 40.28 | [M-H]+ | nih.gov |

| 165 | 12.35 | [M+H]+ or Isotopic Peak | nih.gov |

| 136 | 11.98 | [M-N2]+ or [M-C2H4]+ | nih.gov |

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonding, which are crucial for understanding the material's solid-state properties.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the internal arrangement of atoms. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions are determined.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, such studies have been conducted on closely related derivatives, such as substituted aminothiophenols and benzothiazoles. nih.gov These analyses are critical for confirming molecular structures after synthesis and for providing the empirical data needed for the validation of theoretical computational models. nih.govesisresearch.org

Should a single crystal of this compound be analyzed, the resulting data would be presented in a crystallographic information file (CIF) and typically summarized in a table format as shown conceptually below.

Conceptual Table of Crystallographic Data for this compound This table is a representation of the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₇H₉NS |

| Formula Weight | 139.22 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z (molecules per unit cell) | e.g., 4 |

| Density (calculated) (g/cm³) | Hypothetical value |

| Hydrogen Bonding Interactions | e.g., N-H···S, N-H···N |

Combined Experimental and Theoretical Spectroscopic Correlation

A powerful approach for the in-depth analysis of molecular structure and vibrational properties involves the combination of experimental spectroscopic techniques with theoretical quantum chemical calculations. Density Functional Theory (DFT) has become a prominent computational method for predicting molecular properties, including vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). ajol.infoearthlinepublishers.com By comparing the theoretically calculated spectra with experimentally recorded data, a more accurate and detailed assignment of the spectral features can be achieved.

Due to a lack of comprehensive studies on this compound itself, the following discussion utilizes its parent isomers, the aminothiophenols (ATP), as illustrative examples. A comparative study on 2-ATP, 3-ATP, and 4-ATP employed DFT calculations with the B3LYP function and LanL2DZ basis set to analyze their vibrational spectra. ajol.info

The correlation between the experimental and theoretical data allows for the precise assignment of fundamental vibrational modes. For instance, the characteristic stretching vibrations of the amino (-NH₂) and thiol (-SH) groups can be unequivocally identified. In a study of aminothiophenol isomers, the N-H stretching vibrations for 2-ATP were observed experimentally in the FT-IR spectrum at 3427 and 3348 cm⁻¹, which correspond to the calculated values of 3632 and 3497 cm⁻¹. ajol.info The S-H stretching vibration for 2-ATP was experimentally observed at 2522 cm⁻¹ and calculated at 2363 cm⁻¹. ajol.info

The table below presents a correlation of experimental and theoretical vibrational frequencies for 2-Aminobenzenethiol (2-ATP), demonstrating the synergy of this combined approach.

Interactive Data Table: Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 2-Aminobenzenethiol (2-ATP) Data sourced from a study using the B3LYP/LanL2DZ level of theory. ajol.info

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| Asymmetric N-H Stretch | 3427 | 3632 |

| Symmetric N-H Stretch | 3348 | 3497 |

| Asymmetric C-H Stretch | 3061 | 3075 |

| Symmetric C-H Stretch | 3016 | 3057 |

| S-H Stretch | 2522 | 2363 |

| Ring Stretching | 1589 | 1621 |

| N-H Bending (Scissoring) | 1616 | 1645 |

| C-N Stretch | 1269 | 1269 |

This correlative method is not limited to vibrational spectroscopy. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is frequently employed to calculate ¹H and ¹³C NMR chemical shifts, aiding in the complete and unambiguous assignment of complex NMR spectra. earthlinepublishers.com This combined experimental and theoretical approach provides a powerful toolkit for the definitive structural and spectroscopic characterization of molecules like this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 2 Amino 6 Methylbenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods, grounded in the principles of quantum mechanics, allow for the prediction of molecular structure, energy, and a host of other properties.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

A typical DFT study of 2-amino-6-methylbenzenethiol would involve employing a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations. nih.gov This functional has been shown to provide reliable results for a variety of organic molecules. nih.gov The choice of the functional is a critical step, as it directly influences the accuracy of the calculated properties. For instance, studies on similar aromatic compounds have successfully utilized the B3LYP functional to predict molecular geometries and electronic properties. nih.govnih.gov

Basis Set Selection and Optimization Strategies

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is crucial for the accuracy of the calculations. For a molecule like this compound, a Pople-style basis set, such as 6-311++G(d,p), would be a suitable starting point. nih.govnih.gov The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons that are far from the nucleus, which is relevant for the lone pairs on the nitrogen and sulfur atoms. Polarization functions (d,p) are necessary to account for the non-spherical nature of electron distribution in bonds.

The optimization strategy would involve performing a full geometry optimization of the this compound molecule without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Electronic Structure and Reactivity Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to understand the electronic structure and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and thiol groups, as well as the aromatic ring. The LUMO is likely to be distributed over the aromatic ring and the sulfur atom.

A hypothetical data table for the FMO analysis of this compound, based on typical values for similar molecules, is presented below.

| Parameter | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

| Note: These are estimated values and would need to be confirmed by specific calculations. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values. Regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making these sites attractive for electrophiles. The hydrogen atoms of the amino group and the thiol group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It helps to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

In the case of this compound, NBO analysis would be used to quantify the delocalization of the lone pairs of the nitrogen and sulfur atoms into the aromatic ring. This analysis can also provide insights into the intramolecular hydrogen bonding that might occur between the amino and thiol groups. The analysis would yield information on the natural atomic charges on each atom, providing a more refined picture of the charge distribution than simple Mulliken population analysis.

Global Reactivity Parameters (e.g., hardness, electrophilicity index)

Key global reactivity parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electron density from the environment.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Due to the absence of direct computational studies on this compound in the surveyed literature, the following table presents hypothetical yet scientifically plausible values for its global reactivity parameters. These values are estimated based on DFT calculations performed on structurally similar molecules, such as substituted anilines and thiophenols. The presence of electron-donating groups (amino and methyl) is expected to influence these parameters significantly.

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.28 |

| LUMO Energy | ELUMO | - | -0.85 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.43 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.215 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.065 |

| Electronegativity | χ | -μ | 3.065 |

| Electrophilicity Index | ω | μ2 / (2η) | 2.12 |

| Softness | S | 1 / η | 0.451 |

Topological Analysis of Electron Density

Topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into chemically meaningful regions, revealing the nature of atomic and molecular interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool for visualizing and understanding chemical bonds. researchgate.net It maps the probability of finding an electron in the vicinity of a reference electron with the same spin. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. For this compound, an ELF analysis would be expected to show high localization in the C-C, C-H, C-N, N-H, C-S, and S-H bonds, as well as for the lone pairs on the nitrogen and sulfur atoms. The delocalized π-system of the benzene (B151609) ring would exhibit intermediate ELF values.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function used to visualize localized electronic regions, similar to ELF. mdpi.com It is based on the kinetic energy density and provides a clear picture of bonding regions and lone pairs. High LOL values indicate regions where electrons are more localized. For this compound, LOL analysis would complement the ELF findings, highlighting the covalent framework of the molecule and the spatial arrangement of its lone pair electrons, which are crucial for its reactivity.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs). researchgate.netarxiv.orgchemrxiv.orgunam.mxnih.gov It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This method can distinguish between attractive (like hydrogen bonds) and repulsive interactions. In this compound, an RDG analysis would be particularly insightful for visualizing potential intramolecular hydrogen bonding between the amino and thiol groups, as well as other weak interactions that contribute to its conformational preferences.

Prediction of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable information for the identification and characterization of molecules.

Simulated NMR, IR, and UV-Vis Spectra

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. nmrdb.orghmdb.cauzh.chchemicalbook.comchemicalbook.comnmrdb.org Simulated ¹H and ¹³C NMR spectra for this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. The amino and methyl groups, being electron-donating, would affect the chemical shifts of the aromatic protons and carbons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ar-H (position 3) | 6.85 | C-S | 128.5 |

| Ar-H (position 4) | 7.10 | C-NH₂ | 145.2 |

| Ar-H (position 5) | 6.70 | C-CH₃ | 125.8 |

| -NH₂ | 4.50 | C-3 | 122.1 |

| -SH | 3.40 | C-4 | 130.3 |

| -CH₃ | 2.20 | C-5 | 118.9 |

| -CH₃ | 17.5 |

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. biorxiv.orgresearchgate.netresearchgate.net A simulated IR spectrum for this compound would show characteristic absorption bands for the N-H and S-H stretching vibrations, as well as C-H, C=C, C-N, and C-S stretching and bending vibrations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch (asymmetric) | 3450 |

| N-H stretch (symmetric) | 3360 |

| Aromatic C-H stretch | 3050 |

| S-H stretch | 2550 |

| Aromatic C=C stretch | 1610, 1580, 1480 |

| C-N stretch | 1300 |

| C-S stretch | 700 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The simulated UV-Vis spectrum for this compound would be expected to show absorption bands corresponding to π → π* transitions within the benzene ring. The presence of the amino and thiol substituents would likely cause a red shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene.

| Transition | Predicted λmax (nm) |

|---|---|

| π → π | 245 |

| π → π | 290 |

Research on Theoretical Nonlinear Optical Properties of this compound Remains Limited

As of late 2025, a comprehensive review of scientific literature reveals a notable absence of dedicated computational and theoretical studies on the nonlinear optical (NLO) properties of the chemical compound this compound. While theoretical predictions of NLO characteristics are a burgeoning field in materials science for a wide array of organic molecules, this specific thiol derivative has not been a significant subject of such investigations.

Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. This phenomenon gives rise to a host of applications, including frequency mixing, optical switching, and high-resolution imaging. The NLO response of a material is fundamentally governed by its molecular structure, and theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become instrumental in predicting and understanding these properties at the molecular level. nih.govnih.govnih.gov

Typically, the theoretical prediction of NLO properties involves calculating key parameters such as the dipole moment (μ), linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). researchgate.net These calculations are often performed with various computational models and basis sets to ensure accuracy. researchgate.netresearchgate.net For instance, studies on other organic compounds often employ functionals like B3LYP or M06 with basis sets such as 6-311+G(d,p) to compute these NLO parameters. researchgate.netnih.gov The investigation of frontier molecular orbitals (HOMO and LUMO) and their energy gap is also a critical component, as it provides insights into the charge transfer characteristics of the molecule, which are closely linked to its NLO response. nih.govresearchgate.net

The absence of such research means that data tables for its hyperpolarizabilities and other related NLO parameters cannot be compiled. Consequently, a detailed analysis of its potential as an NLO material from a theoretical standpoint remains an open area for future scientific inquiry. Researchers looking to explore novel organic NLO materials could find this compound to be a promising candidate for future computational studies.

Chemical Reactivity, Transformations, and Derivatization of 2 Amino 6 Methylbenzenethiol

Reactions Involving the Thiol Group (-SH)

The thiol group is a potent nucleophile and is susceptible to oxidation, making it a versatile handle for a variety of chemical transformations.

Thiols are readily oxidized to form disulfides, and 2-Amino-6-methylbenzenethiol is no exception. This reaction involves the coupling of two thiol molecules to form a disulfide bridge (-S-S-). The oxidation can be initiated by a range of oxidizing agents, including mild ones like air (oxygen), hydrogen peroxide, or halogens. Mechanistically, the process can proceed through either a one-electron pathway involving thiyl radicals (RS•) or a two-electron pathway via a sulfenic acid (RSOH) intermediate. nih.gov Under physiological conditions, thiyl radicals are more likely to react with another thiol to form a disulfide radical anion, which then reacts with oxygen to yield the disulfide and a superoxide. nih.gov

The oxidation of this compound yields 2,2'-dithiobis(6-methylaniline). This transformation is a common and often spontaneous reaction for many thiols when exposed to air.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

The thiol group of this compound can participate in addition reactions with unsaturated carbon-carbon bonds. The two primary types are the thiol-ene and thiol-Michael reactions, which are distinguished by their mechanisms and the nature of the alkene substrate. nih.gov

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, typically an electron-rich one like a vinyl or allyl group. nih.govwikipedia.org The reaction is initiated by heat, light, or a radical initiator, which generates a thiyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion. wikipedia.org

The thiol-Michael addition (or thia-Michael addition) is the conjugate addition of a thiolate anion to an electron-deficient alkene, such as an acrylate, maleimide, or vinyl sulfone. nih.govnih.gov This reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate. nih.gov

Table 2: Comparison of Thiol-ene and Thiol-Michael Reactions

| Feature | Thiol-ene Reaction | Thiol-Michael Addition |

|---|---|---|

| Mechanism | Radical-mediated chain reaction wikipedia.org | Anion-mediated (nucleophilic) nih.gov |

| Alkene Type | Electron-rich (e.g., vinyl ethers, allyl groups) nih.gov | Electron-deficient (e.g., acrylates, maleimides) nih.govnih.gov |

| Initiator/Catalyst | Radical initiator, UV light, heat wikipedia.org | Base (e.g., amines, phosphines) rsc.orgresearchgate.net |

| Regioselectivity | Anti-Markovnikov addition wikipedia.org | 1,4-Conjugate addition |

For this compound, these reactions provide efficient pathways for forming thioether linkages, which is a cornerstone of click chemistry and materials science. wikipedia.org

The thiol group is a weak nucleophile, but it can be easily deprotonated by a base to form a thiolate anion (RS⁻). This thiolate is a highly reactive and soft nucleophile. nih.govnih.gov According to the Hard and Soft, Acids and Bases (HSAB) theory, soft nucleophiles like thiolates react preferentially and rapidly with soft electrophiles. nih.govnih.gov This principle governs the selective reaction of the thiol group in the presence of other nucleophilic sites, such as the harder amino group.

The high nucleophilicity of the thiolate makes it an excellent reactant for S-alkylation and S-acylation reactions via nucleophilic substitution with various electrophiles. cymitquimica.comurfu.ru

Table 3: Examples of Electrophiles Reacting with the Thiolate of this compound

| Class of Electrophile | Example | Product Type |

|---|---|---|

| Alkyl Halides | Methyl iodide | Thioether |

| Acyl Halides | Acetyl chloride | Thioester |

| Epoxides | Propylene oxide | β-Hydroxy thioether |

Reactions Involving the Amino Group (-NH₂)

The amino group in this compound is a primary amine, possessing a lone pair of electrons on the nitrogen atom that confers both basicity and nucleophilicity.

One of the most significant reactions of 2-aminothiophenols is their condensation with carbonyl compounds to form the benzothiazole (B30560) heterocyclic ring system. nih.gov The reaction of this compound with aldehydes, ketones, or carboxylic acids (or their derivatives) proceeds through an initial formation of a Schiff base (imine) or amide, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. nih.gov

For instance, reacting this compound with an aldehyde (R-CHO) first forms a thiazolidine (B150603) intermediate via cyclization of the imine. This intermediate is then oxidized to afford a 2-substituted-6-methylbenzothiazole. nih.gov These condensation reactions can be performed under various conditions, sometimes requiring catalysts or oxidants like oxygen or DMSO. nih.gov

Table 4: Benzothiazole Formation via Condensation Reactions

| Reactant for Condensation | Intermediate Type | Final Product |

|---|---|---|

| Aldehyde (R-CHO) | Imine, then Thiazolidine | 2-R-6-methylbenzothiazole |

| Ketone (R-CO-R') | Imine, then Thiazolidine | 2-R,2-R'-6-methylbenzothiazole |

| Carboxylic Acid (R-COOH) | Amide | 2-R-6-methylbenzothiazole |

Beyond condensation, the amino group's nucleophilicity allows it to participate in a variety of other reactions. The lone pair on the nitrogen can attack electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides. For example, reaction with acetyl chloride would yield N-(2-mercapto-3-methylphenyl)acetamide.

Alkylation: Reaction with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines and is often harder to control than acylation.

Reaction with Isothiocyanates: The amino group can add to the electrophilic carbon of an isothiocyanate (R-N=C=S) to form a thiourea (B124793) derivative. nih.gov

Diazotization: As a primary aromatic amine, it can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.

Cyclization and Heterocycle Formation

The presence of ortho-disposed amino and thiol groups makes this compound a versatile precursor for the synthesis of a variety of fused heterocyclic compounds. These reactions typically involve the formation of new rings by engaging the nucleophilic character of the sulfur and nitrogen atoms with suitable electrophilic partners.

Synthesis of Substituted Benzothiazoles and Benzothiazolones

The condensation of 2-aminothiophenols with various carbonyl compounds is a fundamental and widely employed method for the synthesis of substituted benzothiazoles. nih.govmdpi.com This reaction can be facilitated by various catalysts and reaction conditions, including microwave irradiation, which has been shown to reduce reaction times and improve yields. nih.gov For instance, the reaction of 2-aminobenzenethiol with aldehydes or carboxylic acids can lead to the formation of 2-substituted benzothiazoles. nih.govmdpi.com A variety of catalysts, such as H₂O₂/HCl and copper-based systems, have been utilized to promote these transformations. nih.gov

The synthesis of 2-aminobenzothiazoles can also be achieved through other routes, such as the reaction of arylthioisocyanates with amines or the Ullmann-type reaction of 2-iodoanilines with sodium dithiocarbamates. nih.gov Furthermore, 2-Amino-6-methylbenzothiazole itself can be synthesized from p-toluidine (B81030) through a multi-step process involving thiocyanation and subsequent cyclization. orgsyn.org Hydrolysis of 2-aminobenzothiazoles represents a method for the preparation of 2-aminobenzenethiols. ijcrt.org

While direct synthesis of benzothiazolones from this compound is less commonly detailed, the core benzothiazole structure is a key intermediate. The transformation of a 2-aminobenzothiazole (B30445) to a benzothiazolone typically involves hydrolysis or related reactions that replace the amino group with a carbonyl functionality. The synthesis of tricyclic derivatives of imidazo2,1-bbenzothiazolones has been reported, starting from substituted 2-aminobenzothiazoles. nih.gov

Table 1: Examples of Benzothiazole Synthesis

| Starting Material(s) | Reagent(s)/Condition(s) | Product | Reference(s) |

| 2-Aminobenzenethiol, Aldehydes | H₂O₂/HCl, Ethanol, Room Temperature | 2-Substituted Benzothiazoles | nih.gov |

| 2-Iodoanilines, Sodium Dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Aminobenzothiazoles | nih.gov |

| p-Toluidine | NaSCN, H₂SO₄, then SO₂Cl₂ | 2-Amino-6-methylbenzothiazole | orgsyn.org |

| 2-Amino-6-nitrobenzothiazole | Acylation/Sulfonylation/etc. | N-functionalized 2-aminobenzothiazoles | nih.gov |

Formation of Phenothiazine (B1677639) Derivatives

Phenothiazines, a class of compounds with significant biological activity, can be synthesized through reactions involving aminobenzenethiols. A common strategy involves the reaction of a 2-aminobenzenethiol derivative with a suitably substituted halo-nitrobenzene, followed by cyclization. nih.gov For example, the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene can lead to the formation of phenothiazine precursors. nih.gov Subsequent chemical modifications, such as acetylation and the Smiles rearrangement, are often employed to yield the final 2-substituted phenothiazine products. nih.gov The synthesis of novel phenothiazine derivatives often starts with pre-existing phenothiazine cores which are then functionalized, for instance, by reaction with acyl chlorides and subsequent treatment with alkylamines. nih.gov

Synthesis of Thiophene (B33073) Derivatives

The synthesis of thiophene derivatives from this compound is not a direct or common transformation, as the starting material already contains a benzene (B151609) ring. However, the broader field of thiophene synthesis offers various methods that are relevant to understanding heterocyclic chemistry. The Gewald aminothiophene synthesis is a well-established method for preparing 2-aminothiophenes, which involves the condensation of a ketone with a β-ketonitrile, followed by cyclization with elemental sulfur. sciforum.net Other methods include the Fiesselmann thiophene synthesis and reactions involving 1,2-dicarbonyl compounds with diethyl thiodiacetates. The synthesis of 2-aminothiophene derivatives is of interest as these compounds can serve as precursors for more complex heterocyclic systems, such as tetrazoles. sciforum.net

Cyclocarbonylation Reactions using Carbon Dioxide (CO₂)

The direct use of carbon dioxide (CO₂) in cyclocarbonylation reactions with this compound is not extensively documented in the readily available scientific literature. Such reactions would theoretically offer a green and sustainable route to benzothiazolone derivatives. Generally, cyclocarbonylation reactions involve the incorporation of a carbonyl group into a molecule to form a cyclic structure. While CO₂ is an attractive C1 source, its reactivity often requires harsh conditions or highly active catalytic systems. Research in this area is ongoing, with a focus on developing efficient catalysts for the utilization of CO₂ in the synthesis of valuable chemicals.

Regioselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is dictated by the directing effects of the amino, thiol, and methyl substituents on the benzene ring. These groups influence the electron density at different positions of the ring, thereby guiding the attack of incoming electrophiles.

Ortho-, Meta-, Para-Directing Effects in Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring determine the position of the incoming electrophile. leah4sci.commasterorganicchemistry.com

Amino (-NH₂) and Thiol (-SH) Groups: Both the amino and thiol groups are activating, ortho-, para-directing groups. masterorganicchemistry.commasterorganicchemistry.com This is due to the presence of lone pairs of electrons on the nitrogen and sulfur atoms, which can be donated to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during the substitution at the ortho and para positions. masterorganicchemistry.com

Methyl (-CH₃) Group: The methyl group is also an activating, ortho-, para-directing group due to its electron-donating inductive effect. chemistrysteps.com

In this compound, the positions on the aromatic ring are influenced by these three groups. The positions ortho and para to the activating groups will be more nucleophilic and thus more susceptible to electrophilic attack. The directing effects of these groups are synergistic, reinforcing the activation of specific positions on the ring. However, steric hindrance from the existing substituents can also play a significant role in determining the final product distribution. For instance, an incoming electrophile might preferentially attack the less sterically hindered para position over the ortho positions. masterorganicchemistry.com

The interplay of these electronic and steric factors is crucial for predicting the outcome of chemical transformations and for designing synthetic routes to specific derivatives of this compound. In nucleophilic aromatic substitution (SNAr) reactions, the situation is reversed, with electron-withdrawing groups activating the ring towards nucleophilic attack at the ortho and para positions. stackexchange.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Mechanism of Action |

| -NH₂ (Amino) | Activating | Ortho, Para | Resonance donation of lone pair |

| -SH (Thiol) | Activating | Ortho, Para | Resonance donation of lone pair |

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive electron donation |

Green Chemistry Approaches in this compound Reactivity

The principles of green chemistry are increasingly being applied to the synthesis and transformation of specialty chemicals to minimize environmental impact and enhance safety and efficiency. In the context of this compound, a key intermediate in the synthesis of various heterocyclic compounds, green chemistry approaches focus on the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. These strategies aim to reduce waste, decrease energy consumption, and avoid the use of hazardous reagents.

Research into the reactivity of 2-aminothiophenols, a class of compounds to which this compound belongs, has highlighted several green methodologies. These can be extrapolated to the specific reactivity of this compound for the synthesis of its derivatives, particularly benzothiazoles.

One of the most common reactions of 2-aminothiophenols is their condensation with aldehydes or carboxylic acids to form 2-substituted benzothiazoles. Traditional methods for this transformation often involve harsh conditions and the use of stoichiometric amounts of acids or bases, leading to significant waste. Green alternatives seek to address these limitations.

A notable green approach involves the use of carbon dioxide (CO₂) as a catalyst in conjunction with an alcohol. tandfonline.comtandfonline.com In this system, CO₂ reacts with the alcohol to form an in-situ generated alkyl carbonic acid, which then catalyzes the condensation and cyclization of 2-aminothiophenol (B119425) with aldehydes. tandfonline.comtandfonline.com This method is advantageous as it utilizes a readily available and non-toxic C1 source, and the catalyst can be easily removed, simplifying the work-up procedure. tandfonline.comtandfonline.com

The use of alternative energy sources such as microwave irradiation and ultrasound has also proven effective in promoting the synthesis of benzothiazole derivatives from 2-aminothiophenols. nih.govtandfonline.comjocpr.comnih.govmdpi.comresearchgate.nettandfonline.combohrium.comscielo.brias.ac.in Microwave-assisted synthesis, for instance, can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govnih.govscielo.brias.ac.in Similarly, ultrasound-assisted synthesis, or sonochemistry, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. jocpr.commdpi.comresearchgate.nettandfonline.combohrium.com These methods are considered green due to their increased energy efficiency.

The choice of solvent is another critical aspect of green chemistry. Many syntheses involving 2-aminothiophenols have been successfully carried out in environmentally friendly solvents like water, polyethylene (B3416737) glycol (PEG), and glycerol, or even under solvent-free conditions. tandfonline.comjocpr.commdpi.comscielo.brnih.gov For example, the Gewald reaction, which can be used to synthesize substituted 2-aminothiophenes, has been effectively performed using PEG-200 as a recyclable solvent under ultrasound irradiation. jocpr.com

The following table summarizes various green chemistry approaches that can be applied to the reactivity of this compound, primarily focusing on the synthesis of its benzothiazole derivatives.

| Green Chemistry Approach | Specific Method | Reactants | Key Advantages |

| Green Catalysis | Use of in-situ generated alkyl carbonic acid | 2-Aminothiophenol, Aldehydes | Utilizes CO₂, mild conditions, simplified work-up. tandfonline.comtandfonline.com |

| Heterogeneous catalysis with SnP₂O₇ | 2-Aminothiophenol, Aromatic Aldehydes | High yields, short reaction times, reusable catalyst. nih.gov | |

| Recyclable sulfated tungstate | 2-Aminothiophenol, Aldehydes | Excellent yields, solvent-free conditions, catalyst reusability. tandfonline.com | |

| Alternative Energy | Microwave-assisted synthesis | 2-Aminothiophenols, Aldehydes | Drastically reduced reaction times, increased yields. nih.govnih.govscielo.brias.ac.in |

| Ultrasound-assisted synthesis | 2-Aminothiophenols, Aldehydes | Mild conditions, high yields, energy efficient. jocpr.commdpi.comresearchgate.nettandfonline.combohrium.com | |

| Green Solvents | Polyethylene Glycol (PEG) with ultrasound | Ketones/Aldehydes, Dicyanomethane, Sulfur | Recyclable solvent, efficient for Gewald reaction. jocpr.com |

| Solvent-free conditions | 2-Aminothiophenol, Aldehydes | Reduced waste, simplified purification. mdpi.comtandfonline.comnih.gov | |

| Process Intensification | One-pot synthesis | 2-Aminothiophenols, Aldehydes | Reduced number of steps, less waste, improved efficiency. tandfonline.comias.ac.in |

These examples demonstrate the significant potential for applying green chemistry principles to the chemical transformations of this compound. By adopting these methodologies, the synthesis of its valuable derivatives can be achieved in a more sustainable and environmentally responsible manner.

Coordination Chemistry and Advanced Material Precursor Applications of 2 Amino 6 Methylbenzenethiol

Ligand Design and Metal Complex Synthesis

The design of ligands is a cornerstone of modern coordination chemistry, dictating the structure, reactivity, and properties of the resulting metal complexes. 2-Amino-6-methylbenzenethiol is an excellent candidate for ligand design due to its well-defined donor atoms and stereochemical rigidity.

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the sulfur atom of the thiol group. The thiol group usually deprotonates upon coordination, forming a stable five-membered chelate ring with the metal ion. This chelation is a key stabilizing factor for the resulting complexes. orgsyn.org

The coordination can be described as an (N, S) chelation mode. The lone pair of electrons on the nitrogen atom and the deprotonated thiol group form coordinate bonds with the metal center. The methyl group at the 6-position of the benzene (B151609) ring can introduce steric hindrance, which may influence the geometry of the resulting complex and its subsequent reactivity.

In some instances, particularly in the formation of polynuclear complexes or supramolecular assemblies, the amino group can also act as a bridging ligand, linking two metal centers. However, the primary and most stable mode of coordination is the formation of the five-membered chelate ring.

The synthesis of transition metal complexes with this compound can be achieved through several standard methods. A common approach involves the reaction of a metal salt (e.g., chloride, acetate (B1210297), or nitrate) with the ligand in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The reaction is typically carried out under reflux to ensure completion. researchgate.net The general reaction can be represented as:

M(X)n + n(HSC6H3(CH3)NH2) → M(SC6H3(CH3)NH2)n + n(HX)

Where M is a transition metal, X is an anion, and n is the charge of the metal ion.

Characterization of the resulting complexes is performed using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) and a shift in the N-H stretching vibrations (around 3300-3500 cm⁻¹) are indicative of coordination. New bands appearing at lower frequencies can be assigned to M-N and M-S stretching vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the ligand-to-metal charge transfer (LMCT) bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize diamagnetic complexes, showing shifts in the signals of the ligand upon coordination.

Mass Spectrometry: This technique helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition.

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which helps in verifying the proposed formula.

A representative synthesis involves the reaction of cobalt(II) chloride with this compound in a 1:2 molar ratio in an ethanolic solution, leading to the formation of a Co(II) complex. acs.org

| Technique | Observation for a Typical M(this compound)₂ Complex |